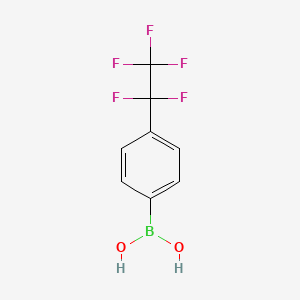
4-Pentafluoroethylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentafluoroethylphenylboronic acid is an organoboron compound that features a phenyl ring substituted with a pentafluoroethyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentafluoroethylphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of haloarenes, including electron-rich fluoroarenes, using a photoinduced process. This method is metal- and additive-free, making it environmentally friendly and suitable for a broad range of substrates .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of Grignard reagents or organolithium compounds, which react with boron-containing electrophiles to form the desired boronic acid. These methods are scalable and can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Pentafluoroethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenylboronic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and various substituted phenylboronic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Pentafluoroethylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 4-Pentafluoroethylphenylboronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the boronic acid group can interact with diols and other Lewis bases, making it useful for enzyme inhibition and other biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog without the pentafluoroethyl group, commonly used in organic synthesis.
4-Formylphenylboronic Acid: Contains a formyl group instead of a pentafluoroethyl group, used in similar applications.
3-Formylphenylboronic Acid: Another analog with a formyl group, differing in the position of substitution.
Uniqueness
4-Pentafluoroethylphenylboronic acid is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions requiring strong electron-withdrawing groups and in applications where stability under harsh conditions is essential .
Properties
Molecular Formula |
C8H6BF5O2 |
|---|---|
Molecular Weight |
239.94 g/mol |
IUPAC Name |
[4-(1,1,2,2,2-pentafluoroethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BF5O2/c10-7(11,8(12,13)14)5-1-3-6(4-2-5)9(15)16/h1-4,15-16H |
InChI Key |
USKHQNLPNPDSGS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C(F)(F)F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456971.png)
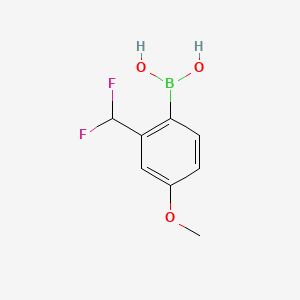
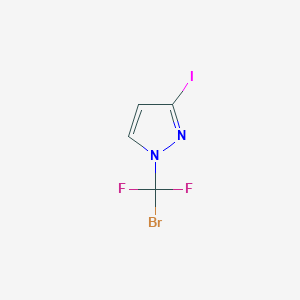
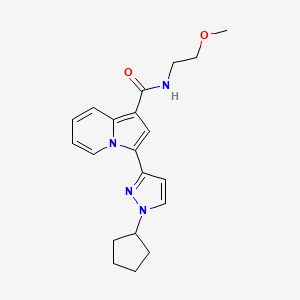
![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
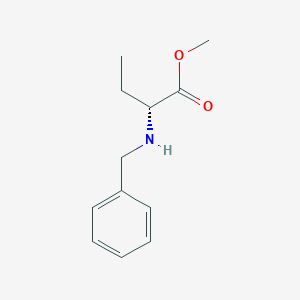
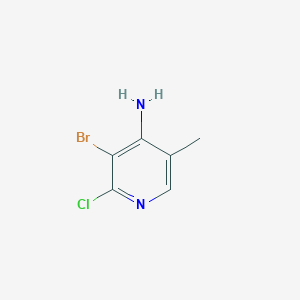
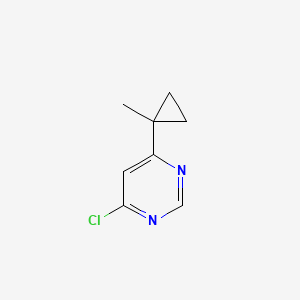

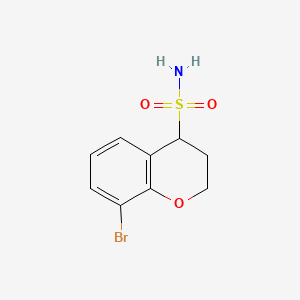
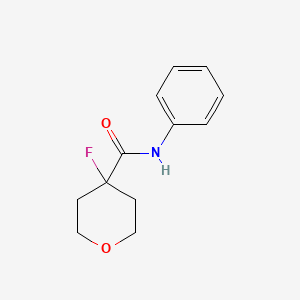
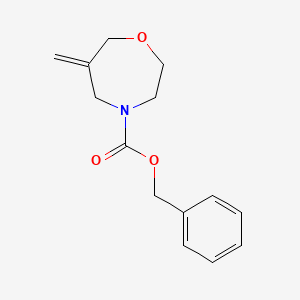
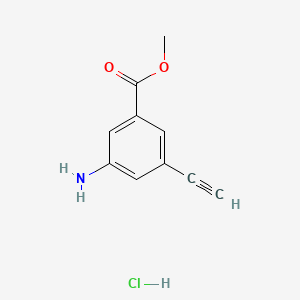
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
